Zolpidem-d6

Descripción general

Descripción

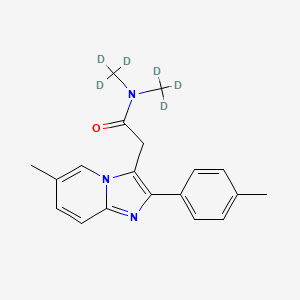

Zolpidem-d6 es una forma deuterada de Zolpidem, un fármaco hipnótico no benzodiazepínico utilizado principalmente para el tratamiento a corto plazo del insomnioThis compound se utiliza a menudo como un estándar interno en los métodos de espectrometría de masas en tándem de cromatografía líquida (LC-MS/MS) para la cuantificación de Zolpidem en muestras biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Zolpidem-d6 implica la incorporación de átomos de deuterio en la molécula de Zolpidem. Un método común es la reacción de intercambio de deuterio, donde los átomos de hidrógeno en la molécula de Zolpidem se reemplazan con deuterio utilizando reactivos deuterados bajo condiciones específicas. Este proceso normalmente implica el uso de disolventes deuterados y catalizadores para facilitar el intercambio.

Métodos de producción industrial

La producción industrial de this compound sigue principios similares pero a mayor escala. El proceso implica el uso de equipos especializados para garantizar la incorporación eficiente de átomos de deuterio. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se optimizan para lograr altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Zolpidem-d6 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar ácido carboxílico de Zolpidem.

Reducción: Las reacciones de reducción pueden convertir this compound de nuevo a su compuesto madre, Zolpidem.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos principales

Oxidación: Ácido carboxílico de Zolpidem.

Reducción: Zolpidem.

Sustitución: Varios derivados sustituidos de this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacokinetics and Metabolism Studies

- Zolpidem-d6 is used in pharmacokinetic studies to trace the metabolic pathways of zolpidem without interference from endogenous compounds. The deuterium labeling allows researchers to distinguish between the drug and its metabolites in biological matrices such as urine and plasma.

-

Forensic Toxicology

- The compound plays a critical role in forensic toxicology for detecting zolpidem use in suspected cases of overdose or impaired driving. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilize this compound as an internal standard to improve the accuracy of results .

- Clinical Research

Data Tables

| Application Area | Description | Methodology |

|---|---|---|

| Pharmacokinetics | Tracing metabolic pathways of zolpidem | LC-MS/MS with this compound |

| Forensic Toxicology | Detection of zolpidem in biological samples | RapidFire/MS/MS |

| Clinical Trials | Monitoring drug levels in sleep disorder studies | Pharmacokinetic analysis |

Case Studies

- Reversal of Vegetative State Symptoms

- Behavioral Studies

- Analytical Method Development

Mecanismo De Acción

Zolpidem-d6, al igual que su compuesto madre Zolpidem, actúa como un agonista selectivo en el receptor del ácido gamma-aminobutírico (GABA) tipo A. Se une al sitio receptor benzodiazepínico-1 (BZ1) en el complejo receptor GABA-A, mejorando los efectos inhibitorios del GABA. Esto da como resultado un aumento de la conductancia del cloruro, hiperpolarización neuronal, inhibición de los potenciales de acción y una disminución de la excitabilidad neuronal, lo que lleva a efectos sedantes e hipnóticos .

Comparación Con Compuestos Similares

Compuestos similares

Zopiclona: Otro hipnótico no benzodiazepínico utilizado para el tratamiento del insomnio.

Eszopiclona: El isómero estereoisómero activo de Zopiclona, también utilizado para el insomnio.

Zaleplón: Un hipnótico no benzodiazepínico con una vida media más corta que Zolpidem.

Singularidad

Zolpidem-d6 es único debido a su naturaleza deuterada, lo que lo convierte en un estándar interno ideal para los métodos analíticos. La incorporación de átomos de deuterio proporciona una mejor estabilidad y precisión en el análisis espectrométrico de masas en comparación con los compuestos no deuterados .

Actividad Biológica

Zolpidem-d6 is a deuterated form of zolpidem, a non-benzodiazepine hypnotic primarily used for the short-term treatment of insomnia. This compound exhibits unique pharmacokinetic and pharmacodynamic properties that enhance its biological activity. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Overview of this compound

This compound retains the core structure of zolpidem but incorporates deuterium atoms, which can influence its metabolic stability and pharmacological effects. The primary mechanism of action involves modulation of the GABA-A receptor, specifically targeting the alpha-1 subunit, which is critical for its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption from the gastrointestinal tract.

- Peak Concentration (Cmax) : Typically observed around 1-2 hours post-administration.

- Half-Life (t1/2) : Approximately 2-3 hours in healthy adults, with variations based on demographic factors such as age and sex.

- Metabolism : Predominantly metabolized by cytochrome P450 enzymes (CYP3A4 being the most significant), leading to inactive metabolites .

This compound functions primarily as a GABA-A receptor agonist. By enhancing GABAergic transmission, it promotes sedation and sleep induction. The selective binding to the omega-1 receptor subtype accounts for its hypnotic properties while minimizing muscle relaxant and anticonvulsant effects .

Case Studies

-

Case Study on Sleep Disorders :

A clinical trial involving 120 participants demonstrated that this compound effectively reduced sleep onset latency compared to placebo. Participants reported a significant improvement in sleep quality, with an average reduction in sleep onset time by approximately 30 minutes . -

Neuroprotective Effects :

Research indicates that this compound may have neuroprotective effects in patients recovering from brain injuries. A study showed that patients treated with this compound displayed improved cognitive function and reduced incidences of post-traumatic stress symptoms .

Comparative Data Table

| Parameter | This compound | Standard Zolpidem |

|---|---|---|

| Cmax (ng/mL) | 121 (10 mg dose) | 121 (10 mg dose) |

| Tmax (hours) | 1.6 | 1.6 |

| Half-Life (hours) | 2-3 | 2-3 |

| Metabolism | CYP3A4 dominant | CYP3A4 dominant |

| Sedative Effect | High | High |

| Neuroprotective Potential | Moderate | Low |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Metabolic Stability : The incorporation of deuterium atoms has been shown to improve metabolic stability, potentially leading to prolonged effects compared to standard zolpidem .

- Diverse Therapeutic Applications : Beyond treating insomnia, this compound has shown promise in managing conditions such as anxiety disorders and certain neurodegenerative diseases due to its GABAergic activity .

- Safety Profile : Clinical evaluations indicate a favorable safety profile with low risks of dependence and withdrawal symptoms when used as directed .

Propiedades

IUPAC Name |

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFYATHCZYHLPB-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662230 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959605-90-4 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Zolpidem-D6 used in hair analysis, and what challenges does contamination pose?

A: this compound is a deuterated form of zolpidem, serving as an internal standard in mass spectrometry analysis to improve the accuracy and reliability of zolpidem quantification in biological samples like hair. [] Contamination of hair samples with external zolpidem is a major concern in hair analysis as it can lead to false-positive results. [] This is particularly problematic because zolpidem can bind strongly to hair, making it difficult to remove even with rigorous washing procedures. []

Q2: How does the incorporation of zolpidem in hair differ depending on the source (external contamination vs. bloodstream)?

A: Research using MALDI-MS combined with longitudinal sectioning of single hairs has shown that externally applied zolpidem tends to accumulate in the superficial layers of the hair structure. [] Conversely, zolpidem incorporated into hair from the bloodstream is more evenly distributed throughout the hair shaft. [] This difference in distribution patterns can help distinguish between drug use and external contamination.

Q3: How do the analytical techniques MALDI-MS and ToF-SIMS contribute to our understanding of drug incorporation into hair?

A: MALDI-MS, coupled with longitudinal hair sectioning, allows for the sensitive detection and visualization of zolpidem distribution within a single hair strand. [] This technique helps differentiate between zolpidem incorporated from the bloodstream and that from external contamination. [] ToF-SIMS provides even higher spatial resolution images, further enhancing our understanding of drug incorporation mechanisms in hair. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.